molecular formula C20H20FNO4 B1668297 Carabersat CAS No. 184653-84-7

Carabersat

カタログ番号 B1668297
CAS番号: 184653-84-7
分子量: 357.4 g/mol
InChIキー: RCLXAPJEFHPYEG-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carabersat, also known as SB204269, is an ATP-sensitive potassium channel (K-ATP) opener potentially for the treatment of epilepsy. SB-204269 proved to be an orally-effective anticonvulsant agent. SB-204269 also selectively reduced focal electrographic seizure activity in an in vitro elevated K+ rat hippocampal slice model at concentrations (0.1-10 microM) that had no effect on normal synaptic activity and neuronal excitability.

科学的研究の応用

Neurovascular Reflex Modulation

Carabersat has been evaluated for its effects on sensory-autonomic neurovascular reflexes induced by trigeminal nerve ganglion stimulation. It demonstrated the capability to attenuate these reflexes, suggesting potential therapeutic benefits in conditions where trigeminal parasympathetic reflexes are pronounced. Carabersat and other anticonvulsants showed a blockade of these reflexes without significantly affecting resting blood pressure, heart rate, carotid blood flow, or carotid vascular resistance (Parsons et al., 2001).

Inclusion in Third-Generation Antiepileptic Drugs

Carabersat is listed among novel third-generation antiepileptic drugs, undergoing intensive clinical investigations to assess its efficacy and usefulness in treating refractory epilepsy. This category of drugs is explored for their distinct molecular mechanisms of action, pharmacokinetic profiles, and potential drug interactions (Luszczki, 2009).

特性

CAS番号

184653-84-7

製品名

Carabersat

分子式

C20H20FNO4

分子量

357.4 g/mol

IUPAC名

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1

InChIキー

RCLXAPJEFHPYEG-ZWKOTPCHSA-N

異性体SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

正規SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

外観

Solid powder

その他のCAS番号

184653-84-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Carabersat;  Sb 204269-eo;  SB-204269;  SB 204269;  SB204269.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carabersat
Reactant of Route 2
Reactant of Route 2
Carabersat
Reactant of Route 3
Reactant of Route 3
Carabersat
Reactant of Route 4
Reactant of Route 4
Carabersat
Reactant of Route 5
Reactant of Route 5
Carabersat
Reactant of Route 6
Reactant of Route 6
Carabersat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。